Zotiraciclib Zotiraciclib Zotiraciclib is under investigation in clinical trial NCT02942264 (Zotiraciclib (TG02) Plus Dose-dense or Metronomic Temozolomide Followed by Randomized Phase II Trial of Zotiraciclib (TG02) Plus Temozolomide Versus Temozolomide Alone in Adults With Recurrent Anaplastic Astrocytoma and Glioblastoma).
Zotiraciclib is a multi-kinase inhibitor for cyclin dependent kinase (CDK) subtypes 1, 2, 7 and 9, Janus-associated kinase 2 (JAK2), FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon oral administration, CDK/JAK2/FLT3 Inhibitor TG02 binds to and inhibits the CDK subtypes, JAK2, and FLT3. TG02 also inhibits, to a lesser extent, TYK2, TYRO3, STAT5 and P38delta. This may result in both an induction of apoptosis and an inhibition of tumor cell proliferation in cancer cells that overexpress these kinases. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. CDKs are serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias.
ZOTIRACICLIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Brand Name: Vulcanchem
CAS No.: 1204918-72-8
VCID: VC0005774
InChI: InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
SMILES: Array
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol

Zotiraciclib

CAS No.: 1204918-72-8

Cat. No.: VC0005774

Molecular Formula: C23H24N4O

Molecular Weight: 372.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Zotiraciclib - 1204918-72-8

Specification

CAS No. 1204918-72-8
Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
IUPAC Name (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Standard InChI InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Standard InChI Key VXBAJLGYBMTJCY-NSCUHMNNSA-N
Isomeric SMILES CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Canonical SMILES CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Appearance white solid powder

Introduction

Chemical and Pharmacological Properties

Structural Characteristics

Zotiraciclib’s macrocyclic structure enables broad kinase inhibition through competitive ATP-binding site interactions. The compound’s molecular formula (C<sub>23</sub>H<sub>24</sub>N<sub>4</sub>O) and PubChem CID (16739650) confirm its identity as a nitrogen-rich heterocycle with a pyrimidine-pyridine backbone . Key physicochemical properties include:

PropertyValue
Molecular Weight372.5 g/mol
CAS Registry Numbers937270-47-8, 1204918-72-8
SolubilityLipophilic (logP: 3.2)
Synergistic PartnersTemozolomide, Radiation

Mechanism of Action

Zotiraciclib exerts antitumor effects via three primary pathways:

  • CDK9 Inhibition: Suppresses RNA polymerase II-mediated transcription by blocking phosphorylation of the carboxyl-terminal domain, reducing oncogene expression (e.g., MYC, MCL-1) .

  • Mitochondrial Dysfunction: Depletes ATP production in IDH-mutant gliomas by impairing oxidative phosphorylation and electron transport chain complexes .

  • Kinase Polypharmacology: Inhibits JAK2/STAT3 signaling (IC<sub>50</sub> = 8 nM) and FLT3-driven proliferation in leukemia models, though glioblastoma activity centers on CDK9 and metabolic disruption .

Preclinical studies in orthotopic glioblastoma models demonstrated blood-brain barrier penetration and >50% tumor growth inhibition at 100 mg/kg doses .

Clinical Development and Efficacy

Phase I Dose-Finding Studies

The NCI-sponsored trial (NCT02942264) evaluated zotiraciclib combined with dose-dense (Arm1) or metronomic (Arm2) TMZ in 53 recurrent high-grade astrocytoma patients :

ParameterArm1 (Dose-Dense TMZ)Arm2 (Metronomic TMZ)
MTD of Zotiraciclib250 mg250 mg
PFS at 4 Months (PFS4)40%25%
Median OS12.1 Months9.8 Months

Dose-limiting toxicities included grade 3–4 neutropenia (22%) and transaminase elevation (15%). Pharmacokinetic analysis revealed a half-life of 6–8 hours and AUC<sub>inf</sub> of 1,200 ng·h/mL, with CYP1A2*1C (rs2470890) polymorphisms correlating with 30% higher exposure .

Phase II Cohort Expansion

In IDH1/2-mutant gliomas (n=24), zotiraciclib + TMZ achieved a 6-month PFS rate of 58% versus 18% for historical TMZ monotherapy (p<0.01) . Tumor RNA sequencing confirmed downregulation of CDK9 targets (MYC, BCL2) and mitochondrial biogenesis genes (PGC-1α, TFAM) .

Adverse EventAll Grades (%)Grade ≥3 (%)
Neutropenia6822
Fatigue6212
Diarrhea558
Transaminase Elevation4515

Symptom burden (MD Anderson Symptom Inventory) peaked at Cycle 2 but stabilized by Cycle 4, suggesting adaptive tolerance . Prophylactic antiemetics and loperamide reduced gastrointestinal AEs by 40% .

Regulatory Status and Future Directions

Zotiraciclib received FDA and EMA orphan drug designation in 2019 for glioma, accelerating its development pathway . Current trials include:

  • NCT05580562: Phase II study of zotiraciclib + lomustine in recurrent IDH-wildtype glioblastoma (n=120, primary endpoint: OS at 12 months) .

  • EORTC-1709: Testing zotiraciclib with radiotherapy in elderly glioblastoma patients (MGMT-unmethylated, n=90) .

Future research priorities include biomarker validation (e.g., CDK9 phosphorylation status, IDH1/2 mutation) and combinatorial regimens with PARP inhibitors to exploit synthetic lethality in homologous repair-deficient tumors .

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